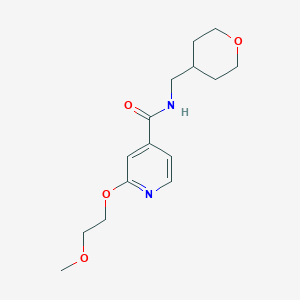

![molecular formula C19H14F3N3O2 B2993747 N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide CAS No. 922614-50-4](/img/structure/B2993747.png)

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

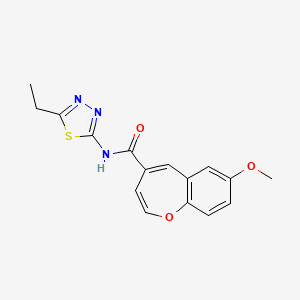

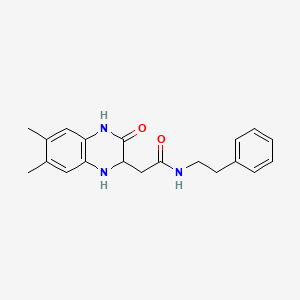

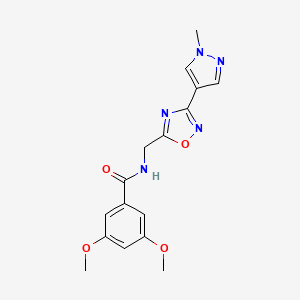

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide, commonly known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a small molecule that can be synthesized using various methods, and it has been shown to have a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Organic Synthesis

Research into the synthesis of pyridinone acyclo-C-nucleosides from 2H-1,4-oxazin-2-ones has shown the utility of variegated oxazinones in yielding compounds with potential biological activities. Meerpoel, Joly, and Hoornaert (1993) detailed a method starting from 6-variated oxazinones, leading to the synthesis of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides, showcasing the relevance of such pathways in drug development (Meerpoel, Joly, & Hoornaert, 1993).

Molecular Structure Analysis

The study by Demir et al. (2015) on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide provides insight into the compound's structure through X-ray diffraction, IR spectroscopy, and DFT calculations, revealing its potential for antioxidant properties (Demir et al., 2015).

Antiviral Activity

Hebishy, Salama, and Elgemeie (2020) described the synthesis of benzamide-based 5-aminopyrazoles, demonstrating significant antiavian influenza virus activity. This study underlines the potential application of benzamide derivatives in combating viral diseases (Hebishy, Salama, & Elgemeie, 2020).

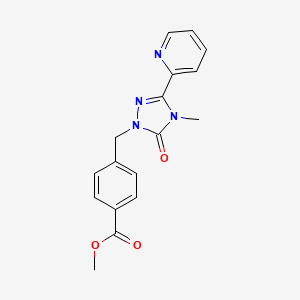

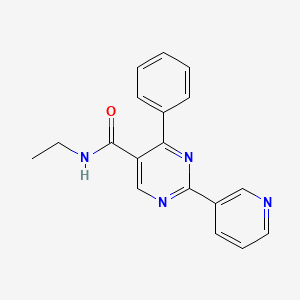

Receptor Binding Selectivity

Research on 3-phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines by Carling et al. (2004) revealed compounds with high affinity and selectivity for γ-aminobutyric acid-A benzodiazepine receptor subtypes, pointing towards the therapeutic relevance of such compounds in designing selective receptor modulators (Carling et al., 2004).

Mécanisme D'action

Target of Action

The primary target of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide is the Tyrosine-protein kinase ABL1 . This enzyme plays a crucial role in cellular processes such as cell division, adhesion, and stress response.

Mode of Action

It is believed to interact with its target, the tyrosine-protein kinase abl1, potentially inhibiting its activity . This inhibition could lead to changes in the cellular processes controlled by this enzyme.

Biochemical Pathways

Given its target, it is likely to impact pathways involving cell division, adhesion, and stress response .

Result of Action

Given its target, it is likely to influence cellular processes such as cell division, adhesion, and stress response .

Propriétés

IUPAC Name |

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2/c1-27-17-11-10-16(24-25-17)12-4-8-15(9-5-12)23-18(26)13-2-6-14(7-3-13)19(20,21)22/h2-11H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLZHQCOAXEAIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{N-[4-(3-carboxy-3-piperidylpropanoylamino)phenyl]carbamoyl}-2-piperidylprop anoic acid](/img/structure/B2993670.png)

![2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2993675.png)

![N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2993676.png)

![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2993683.png)